molecular formula C12H11N3OS B1323264 6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile CAS No. 1016875-35-6

6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile

Cat. No. B1323264
CAS RN: 1016875-35-6
M. Wt: 245.3 g/mol
InChI Key: QVCRTXHQUJXVJN-UHFFFAOYSA-N
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Description

6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile is a chemical compound with the molecular formula C12H11N3OS and a molecular weight of 245.3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound is a specialty product for proteomics research . It is stored at room temperature . Thiazole, a part of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Carcinogen Biomarker Studies

The compound 6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile, particularly the thiazole component, is significant in the study of carcinogens and their metabolites. In biomarker studies, thiazole derivatives are used to understand the metabolism of carcinogens like NNK, specific to tobacco products. Such studies aid in evaluating carcinogen dose, distinguishing exposed vs. non-exposed individuals, and understanding carcinogen metabolism in humans, particularly in the context of tobacco exposure and cancer research (Hecht, 2002).

Corrosion Inhibition in Metals

The compound also finds application in corrosion inhibition, especially for metals like copper and brass. Studies show that thiazole derivatives, similar to the one , effectively protect metals in various corrosive environments, making them crucial in materials science and engineering (Walker, 1976).

Alzheimer's Disease Research

In the field of neurology, particularly Alzheimer's disease research, thiazole derivatives are used as imaging ligands for amyloid in the brain. These compounds play a crucial role in developing PET imaging techniques, enabling early detection of Alzheimer's and evaluating new therapies (Nordberg, 2007).

Synthetic and Medicinal Chemistry

Thiazole derivatives are extensively studied in synthetic and medicinal chemistry. These compounds are noted for their broad biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. The literature and patents from 2000-2017 highlight the therapeutic applications of thiazole derivatives, especially in anti-infective and anticancer domains, making them pivotal in drug discovery and pharmaceutical research (Sharma et al., 2019).

properties

IUPAC Name

6-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-9-11(17-8-15-9)4-5-16-12-3-2-10(6-13)7-14-12/h2-3,7-8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRTXHQUJXVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.